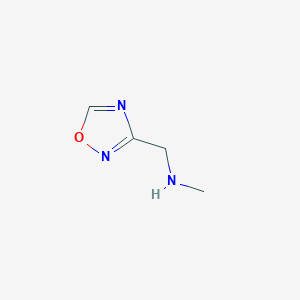
methyl(1,2,4-oxadiazol-3-ylmethyl)amine
Vue d'ensemble
Description
Methyl(1,2,4-oxadiazol-3-ylmethyl)amine is a chemical compound with the molecular formula C₄H₇N₃O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a five-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(1,2,4-oxadiazol-3-ylmethyl)amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with acid chlorides in the presence of a base, leading to the formation of the oxadiazole ring . Another approach involves the one-pot synthesis from amidoximes and aldehydes in aprotic solvents like dimethyl sulfoxide (DMSO) with inorganic bases .
Industrial Production Methods
Industrial production of this compound may utilize scalable methods such as the base-catalyzed cyclization of amidoximes with carboxylic acids. This method is favored for its efficiency and simplicity, allowing for large-scale production with minimal purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(1,2,4-oxadiazol-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions include oxadiazolium salts, reduced oxadiazole derivatives, and substituted oxadiazoles, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Methyl(1,2,4-oxadiazol-3-ylmethyl)amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl(1,2,4-oxadiazol-3-ylmethyl)amine involves its interaction with biological targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. This makes the compound effective in modulating various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
Methyl(1,2,4-oxadiazol-3-ylmethyl)amine is unique due to its specific substitution pattern and the presence of the methylamine group, which enhances its reactivity and biological activity compared to other oxadiazole derivatives .
Propriétés
IUPAC Name |
N-methyl-1-(1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-5-2-4-6-3-8-7-4/h3,5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUQLFVCCWNFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B3211552.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3211555.png)
![N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3211561.png)
![N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B3211570.png)
![4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B3211585.png)
![2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B3211592.png)
![3,4-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B3211595.png)


![1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine](/img/structure/B3211617.png)




